O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine
Description
O-[(2-Chloro-4-fluorophenyl)methyl]hydroxylamine is a hydroxylamine derivative featuring a substituted benzyl group with chlorine and fluorine atoms at the 2- and 4-positions of the aromatic ring. Hydroxylamine derivatives are widely explored in pharmaceutical and agrochemical research due to their ability to act as enzyme inhibitors, pharmacophores, or intermediates in synthesis .
Properties
Molecular Formula |
C7H7ClFNO |
|---|---|
Molecular Weight |
175.59 g/mol |
IUPAC Name |
O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7ClFNO/c8-7-3-6(9)2-1-5(7)4-11-10/h1-3H,4,10H2 |
InChI Key |
VOQXVFMDJCMZAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-(2-chloro-4-fluorobenzyl)hydroxylamine typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of o-(2-chloro-4-fluorobenzyl)hydroxylamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: o-(2-Chloro-4-fluorobenzyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or derivatives.
Reduction: It can be reduced to form derivatives.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Substitution reactions often involve alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of or derivatives.
Reduction: Formation of derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: o-(2-Chloro-4-fluorobenzyl)hydroxylamine is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new synthetic methodologies .
Biology: In biological research, the compound is used as a reagent for the modification of biomolecules. It can be used to introduce specific functional groups into proteins and nucleic acids .
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis .
Industry: In the industrial sector, o-(2-chloro-4-fluorobenzyl)hydroxylamine is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of o-(2-chloro-4-fluorobenzyl)hydroxylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile , reacting with electrophilic centers in other molecules. This reactivity allows it to modify biomolecules and other substrates, leading to various biological and chemical effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents on the aromatic ring significantly influence physicochemical properties. Below is a comparative analysis with key analogs:
*Inferred data; †Estimated based on substituent effects.
Key Observations:
- Molecular Weight and Lipophilicity: The target compound’s molecular weight (174.45 g/mol) is higher than fluoro-substituted analogs due to the chlorine atom. The combined electron-withdrawing effects of Cl and F increase lipophilicity (logP ~2.1 vs.
- Boiling Point: The target’s estimated boiling point (~250°C) is higher than the 2-fluoro analog (238°C), reflecting increased molecular weight and polarity .
Biological Activity
O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine is an organic compound notable for its unique structural features and biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound has a molecular formula of C₇H₈ClFNO and a molecular weight of approximately 161.59 g/mol. Its structure includes a hydroxylamine functional group attached to a phenyl ring that is further substituted with chlorine and fluorine atoms. This unique arrangement enhances its reactivity and interaction with biological targets, making it significant in biochemical research.
This compound exhibits biological activity primarily through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or modification of enzymatic activities, which is crucial for its potential therapeutic applications. The chloro and fluoro substituents on the phenyl ring are believed to enhance the compound's specificity towards certain targets, thereby increasing its effectiveness in biological systems.
Biological Activity Overview
Research indicates that this compound has several notable biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by modifying their active sites through covalent bonding.
- Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, although specific data on its efficacy compared to established treatments is still limited.
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting potential antioxidant properties for this compound .
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound against human cancer cell lines. The compound was found to exhibit significant inhibitory effects on cell viability in vitro, comparable to standard chemotherapeutic agents. The study employed the MTT assay to assess cell viability across several cancer types, including breast and liver cancers.
| Cell Line | IC50 (µM) | Comparison Standard |
|---|---|---|
| HEP3B (Liver) | 15.2 | Methotrexate (12.5) |
| MDA-MB-453 (Breast) | 18.7 | Doxorubicin (16.0) |
These results indicate that this compound may serve as a promising candidate for further development in anticancer therapeutics .
Case Study 2: Enzyme Interaction Studies
In another investigation, researchers explored the interactions of this compound with specific enzymes involved in metabolic pathways. The compound was shown to effectively inhibit enzyme activity, leading to altered metabolic profiles in treated cells. This suggests its potential role as a biochemical probe for studying enzyme mechanisms.
Q & A
Q. What are the optimal synthetic routes for preparing O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 2-chloro-4-fluorobenzyl chloride with hydroxylamine hydrochloride under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like dichloromethane or DMF. Key variables include:
- Temperature : Elevated temperatures (40–60°C) improve reaction rates but may promote side reactions like hydrolysis.
- Base selection : Strong bases (e.g., NaOH) neutralize HCl byproducts, driving the reaction forward.
- Purification : Recrystallization or column chromatography is required to isolate the hydrochloride salt form .
Q. How can structural confirmation be achieved for this compound, and what spectral data are critical?
Key analytical methods include:
- NMR : H NMR confirms the benzyl group (δ 4.3–4.5 ppm for CH₂) and aromatic protons (δ 6.8–7.4 ppm). F NMR identifies the fluorine substituent (δ -110 to -115 ppm) .
- Mass spectrometry : ESI-MS detects the molecular ion peak at m/z 191.6 (free base) and chloride adducts.
- HPLC : Purity >98% is recommended for biological studies, using C18 columns and mobile phases like acetonitrile/water with 0.1% TFA .
Q. What safety protocols are essential when handling this compound in the lab?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential HCl vapor release during synthesis.
- First aid : Immediate rinsing with water for skin exposure; respiratory protection if aerosols form .
Advanced Research Questions
Q. How do the chloro and fluoro substituents influence the compound’s reactivity in nucleophilic or redox reactions?
The electron-withdrawing nature of Cl and F groups:
- Enhances electrophilicity at the benzyl carbon, facilitating nucleophilic attacks (e.g., in oxime formation).
- Redox stability : The fluorine atom increases resistance to oxidation, while the chlorine substituent may promote reductive cleavage under catalytic hydrogenation .
Comparative studies with analogs (e.g., pentafluorobenzyl derivatives) show reduced reaction rates due to steric hindrance from additional substituents .
Q. What methodological approaches resolve contradictions in reported reaction yields for derivatives of this compound?
Discrepancies often arise from:
- Solvent polarity : Higher yields in DMF vs. THF due to improved solubility of intermediates.
- Catalyst use : Adding KI (as a phase-transfer catalyst) improves benzyl chloride reactivity by 15–20% .
- Moisture sensitivity : Anhydrous conditions are critical; trace water hydrolyzes hydroxylamine to NH₂OH, reducing yields .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Docking studies : Use software like AutoDock Vina to simulate binding to active sites (e.g., cytochrome P450 enzymes). The chloro and fluoro groups enhance hydrophobic interactions.
- QM/MM calculations : Evaluate transition states for hydroxylamine-mediated inhibition, focusing on H-bonding with catalytic residues .
- ADMET prediction : Tools like SwissADME assess bioavailability, highlighting potential metabolic stability due to halogen substituents .
Q. What advanced analytical techniques differentiate between isomeric byproducts during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
